molecular formula C16H23NO4 B2914350 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1351620-68-2

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2914350
CAS RN: 1351620-68-2
M. Wt: 293.363
InChI Key: SWURUMIZFHJUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as C21H27NO4, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the psychoactive component of marijuana, and has been shown to have similar effects on the body's endocannabinoid system.

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with the body's endocannabinoid system. This system is composed of receptors and neurotransmitters that play a role in regulating various physiological processes, including mood, appetite, and pain sensation. When this compound binds to the receptors in the endocannabinoid system, it can activate various signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. One of its primary effects is its ability to activate the CB1 and CB2 receptors in the endocannabinoid system, which can lead to the regulation of various physiological processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its ability to activate the endocannabinoid system, which can be useful in studying the role of this system in various physiological processes. However, one limitation of using this compound is its potential psychoactive effects, which may make it difficult to study its effects on the body without confounding factors.

Future Directions

There are a number of future directions for research on N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide. One area of research is its potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Another area of research is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzyl alcohol with tetrahydro-2H-pyran-4-ol in the presence of a catalyst. The resulting product is then reacted with 3-bromopropionyl chloride to form the final compound.

Scientific Research Applications

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for anxiety and depression. Studies have shown that this compound can activate the body's endocannabinoid system, which plays a role in regulating mood and emotions.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWURUMIZFHJUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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